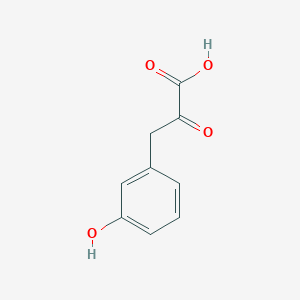

3-(3-Hydroxyphenyl)-2-oxopropanoic acid

概要

説明

3-(3-Hydroxyphenyl)-2-oxopropanoic acid is a monocarboxylic acid that is propionic acid carrying a 3-hydroxyphenyl substituent at C-3. It has a role as a human xenobiotic metabolite and an Escherichia coli metabolite . It is functionally related to propionic acid and is a conjugate acid of a 3-(3-hydroxyphenyl)propanoate .

Synthesis Analysis

An improved method to synthesize this compound is reported. The modified protocol is based on an indium-mediated sonochemical Reformatsky reaction. The synthesis is a simple two-step route as opposed to a complex four-step route previously reported in the literature that requires specialized equipment, flammable materials, and high-pressure reaction vessels .

Molecular Structure Analysis

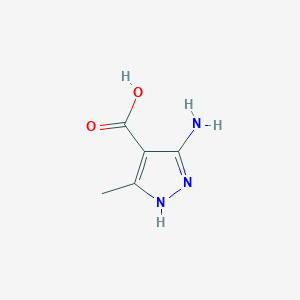

The molecular formula of 3-(3-Hydroxyphenyl)-2-oxopropanoic acid is C9H10O3 . The IUPAC name is 3-(3-hydroxyphenyl)propanoic acid . The InChI is InChI=1S/C9H10O3/c10-8-3-1-2-7 (6-8)4-5-9 (11)12/h1-3,6,10H,4-5H2, (H,11,12) . The Canonical SMILES is C1=CC (=CC (=C1)O)CCC (=O)O .

Chemical Reactions Analysis

3-(3-Hydroxyphenyl)-2-oxopropanoic acid is one of the major metabolites of ingested caffeic acid and of the phenolic degradation products of proanthocyanidins .

Physical And Chemical Properties Analysis

The molecular weight of 3-(3-Hydroxyphenyl)-2-oxopropanoic acid is 166.17 g/mol .

科学的研究の応用

Metabolite of Procyanidins in Pigs

- Summary of Application : “3-(3-Hydroxyphenyl)-2-oxopropanoic acid” acts as a urinary metabolite of procyanidins in pigs .

- Results or Outcomes : The main outcome of this process is the production of “3-(3-Hydroxyphenyl)-2-oxopropanoic acid” in the urine of pigs .

Intermediate in Synthetic Organic Products

- Summary of Application : This compound serves as an intermediate in the preparation of various synthetic organic products .

- Results or Outcomes : The outcome of using this compound as an intermediate is the successful synthesis of various synthetic organic products .

Suzuki–Miyaura Coupling

- Summary of Application : This compound is used as a boron reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

- Methods of Application : The compound is used in chemical reactions with aryl halides for the formation of C-C bond in the presence of a Pd catalyst .

- Results or Outcomes : The outcome of using this compound in Suzuki–Miyaura coupling is the successful formation of carbon-carbon bonds .

Biosynthesis Pathway in Genetically Engineered Yeast

- Summary of Application : A biosynthesis pathway for 3-hydroxypropionic acid production has been established in genetically engineered Saccharomyces cerevisiae .

- Methods of Application : The pathway involves overexpressing certain enzymes in the yeast and using a dephosphorylation regulation strategy to increase the intracellular ATP level .

- Results or Outcomes : The final engineered strain produced 18.1 g L −1 3-HP, which is the highest level of 3-HP production in S. cerevisiae to date .

Gut Microbial Metabolites of Dietary Polyphenols

- Summary of Application : This compound is a gut microbial metabolite of dietary polyphenols . Dietary polyphenols, after undergoing gut microbial metabolism, form bioaccessible and effective metabolites .

- Methods of Application : The compound is produced in the gut after ingestion of dietary polyphenols such as chlorogenic acids .

- Results or Outcomes : The metabolites formed are sometimes even more bioavailable and efficacious than the parent polyphenols .

Decreasing Arterial Blood Pressure

- Summary of Application : This compound, a colonic metabolite of quercetin, has been shown to decrease arterial blood pressure .

- Methods of Application : The compound is produced in the body after oral intake of quercetin .

- Results or Outcomes : The compound has been shown to decrease arterial blood pressure .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

特性

IUPAC Name |

3-(3-hydroxyphenyl)-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,10H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYWALDMLUDDTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyphenylpyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011663 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

3-(3-Hydroxyphenyl)-2-oxopropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)